Sodium perchlorate monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

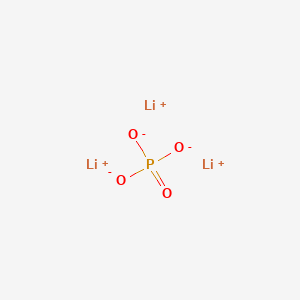

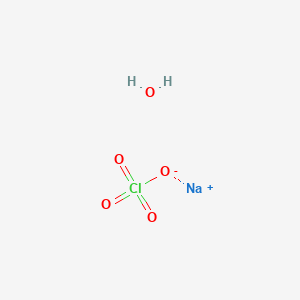

Sodium perchlorate monohydrate is an inorganic compound with the chemical formula NaClO₄·H₂O. It consists of sodium cations (Na⁺) and perchlorate anions (ClO₄⁻). This compound is a white crystalline, hygroscopic solid that is highly soluble in water and ethanol. It is noteworthy for being the most water-soluble of the common perchlorate salts .

Mécanisme D'action

Target of Action

Sodium perchlorate monohydrate primarily targets the thyroid gland . The thyroid gland is responsible for the production of thyroid hormones, which play a crucial role in regulating the body’s metabolic processes .

Mode of Action

This compound acts as a competitive inhibitor of iodine uptake in the thyroid gland . This means that it competes with iodine for the same binding sites, thereby reducing the amount of iodine that can be absorbed by the thyroid gland . This inhibition of iodine uptake can be used to protect the thyroid from radiation or to diagnose congenital thyroid disorders .

Biochemical Pathways

It is known that the inhibition of iodine uptake by the thyroid gland can disrupt the synthesis of thyroid hormones . These hormones are essential for various physiological processes, including metabolism, growth, and development .

Pharmacokinetics

Given its high solubility in water , it can be inferred that it is likely to be readily absorbed and distributed throughout the body

Result of Action

The primary result of the action of this compound is the inhibition of iodine uptake by the thyroid gland . This can lead to a decrease in the production of thyroid hormones, potentially affecting various physiological processes, including metabolism, growth, and development .

Action Environment

This compound is a highly soluble compound , which means its action can be influenced by the hydration status of the body. Furthermore, its stability and efficacy can be affected by environmental factors such as temperature and pH . .

Analyse Biochimique

Biochemical Properties

Sodium perchlorate monohydrate is used as a chaotropic agent in standard DNA extraction and hybridization reactions in molecular biology . It disrupts the structure of water and can denature proteins, thereby facilitating the extraction of DNA .

Molecular Mechanism

Its role as a chaotropic agent suggests that it may interact with biomolecules such as proteins and nucleic acids, disrupting their structure and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium perchlorate monohydrate can be synthesized by treating a solution of sodium chlorate (NaClO₃) with an inert electrode, such as platinum, through anodic oxidation. The reaction can occur in both acidic and alkaline mediums:

- In acidic medium: NaClO₃ + H₂O → NaClO₄ + 2H⁺ + 2e⁻

- In alkaline medium: NaClO₃ + 2OH⁻ → NaClO₄ + H₂O + 2e⁻ .

Industrial Production Methods:

Electrolysis Method: A saturated solution of sodium chlorate is used as the electrolyte. The solution is subjected to electrolysis with a controlled current intensity of 1500A and a cell voltage of 5-6V, maintaining a pH of 6-7 and a temperature of 50-70°C. When 92-96% of the sodium chlorate is converted, the electrolysis is stopped.

Chemical Reaction Method: Sodium carbonate (Na₂CO₃) is used to treat a solution of perchloric acid (HClO₄).

Types of Reactions:

Oxidation: Sodium perchlorate is a strong oxidizing agent.

Reduction: Sodium perchlorate can be reduced to sodium chlorate (NaClO₃) under specific conditions.

Common Reagents and Conditions:

Oxidation: High temperatures (around 490°C).

Substitution: Reactions with ammonium chloride or potassium chloride in aqueous solutions.

Major Products Formed:

Oxidation: Sodium chloride and dioxygen.

Substitution: Ammonium perchlorate or potassium perchlorate.

Applications De Recherche Scientifique

Sodium perchlorate monohydrate has a wide range of applications in scientific research:

Chemistry: It is used as a chaotropic agent in standard DNA extraction and hybridization reactions.

Biology: Sodium perchlorate is employed in molecular biology for DNA extraction and hybridization reactions.

Comparaison Avec Des Composés Similaires

- Sodium chlorate (NaClO₃)

- Sodium hypochlorite (NaClO)

- Sodium chlorite (NaClO₂)

- Potassium perchlorate (KClO₄)

- Ammonium perchlorate (NH₄ClO₄)

Comparison:

- Sodium perchlorate vs. Sodium chlorate: Sodium perchlorate is a stronger oxidizing agent and more soluble in water compared to sodium chlorate.

- Sodium perchlorate vs. Sodium hypochlorite: Sodium perchlorate is more stable and has a higher oxidation state than sodium hypochlorite.

- Sodium perchlorate vs. Sodium chlorite: Sodium perchlorate is a stronger oxidizer and more stable than sodium chlorite.

- Sodium perchlorate vs. Potassium perchlorate: Sodium perchlorate is more soluble in water than potassium perchlorate, making it more suitable for aqueous applications.

- Sodium perchlorate vs. Ammonium perchlorate: Sodium perchlorate is more stable and less hygroscopic than ammonium perchlorate, making it easier to handle and store .

Sodium perchlorate monohydrate stands out due to its high solubility, strong oxidizing properties, and stability, making it a valuable compound in various scientific and industrial applications.

Propriétés

Numéro CAS |

7791-07-3 |

|---|---|

Formule moléculaire |

ClH3NaO5 |

Poids moléculaire |

141.46 g/mol |

Nom IUPAC |

sodium;perchlorate;hydrate |

InChI |

InChI=1S/ClHO4.Na.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2 |

Clé InChI |

SOAFTOVKEPSSML-UHFFFAOYSA-N |

SMILES |

O.[O-]Cl(=O)(=O)=O.[Na+] |

SMILES canonique |

O.OCl(=O)(=O)=O.[Na] |

Key on ui other cas no. |

7791-07-3 |

Pictogrammes |

Oxidizer; Irritant |

Numéros CAS associés |

207683-20-3 |

Synonymes |

NaClO4.H2O, Perchloric acid sodium salt monohydrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)